Lipophilicity Modulation by 9-Methyl Substitution Relative to Des-Methyl Analogue
The target compound carries a computed XLogP3 of 1.6, reflecting the combined effect of the 7-bromo and 9-methyl substituents on the ethyl ester scaffold [1]. In contrast, the des-methyl analogue ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 16867-56-4, C₁₁H₉BrN₂O₃, MW 297.10) has a computed XLogP3 of 1.2 [2]. The +0.4 log unit increase conferred by the 9-methyl group corresponds to a ~2.5-fold increase in predicted octanol–water partition coefficient, which affects passive membrane permeability and non-specific protein binding in cellular assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 16867-56-4), XLogP3 = 1.2 |
| Quantified Difference | Δ XLogP3 = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
A logP difference of 0.4 units translates into meaningfully altered compound distribution in biphasic biomimetic systems, making the 9-methyl compound preferable when higher membrane partitioning is desired in cell-based SAR campaigns.
- [1] PubChem. Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, CID 99973136, XLogP3 value. View Source
- [2] PubChem. Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, CID 123456 (CAS 16867-56-4), XLogP3 value. View Source
